Ethyl (2-{[3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-{[3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the class of triazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and neuroprotective properties . The unique structure of this compound, which includes a triazolo[1,5-a]pyrimidine core, a thiazole ring, and an ethyl acetate group, contributes to its wide range of applications in scientific research and potential therapeutic uses .
Preparation Methods
The synthesis of Ethyl (2-{[3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate involves multiple steps. One common method includes the reaction of 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine with ethyl acetoacetate in the presence of acetic acid . The mixture is heated to reflux for several hours, followed by concentration and filtration to obtain the desired product . Industrial production methods may involve the use of microwave irradiation and catalyst-free conditions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Ethyl (2-{[3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl (2-{[3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl (2-{[3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The compound is known to inhibit the ERK signaling pathway, leading to reduced phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in decreased cell proliferation and increased apoptosis in cancer cells . Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of the NF-kB pathway, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Ethyl (2-{[3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate can be compared with other triazolo[1,5-a]pyrimidine derivatives, such as:
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Known for its anti-tumor and anti-inflammatory properties.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
1,2,4-Triazolo[3,4-b]thiadiazole: Used in the synthesis of neuroprotective and anti-neuroinflammatory agents.
The uniqueness of this compound lies in its combination of a triazolo[1,5-a]pyrimidine core with a thiazole ring and an ethyl acetate group, which contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H18N6O4S |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
ethyl 2-[2-[3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoylamino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H18N6O4S/c1-3-26-13(24)6-10-7-27-16(20-10)21-12(23)5-4-11-9(2)19-15-17-8-18-22(15)14(11)25/h7-8H,3-6H2,1-2H3,(H,17,18,19)(H,20,21,23) |
InChI Key |
DZXDSGKFEBBVDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCC2=C(N=C3N=CNN3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.